![molecular formula C13H17N3O3S B2546363 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 68292-01-3](/img/structure/B2546363.png)
3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a novel chemical entity that has been synthesized and characterized for its potential therapeutic applications. It belongs to a class of compounds that have been explored for their antimycobacterial activity, particularly against the Mycobacterium tuberculosis (MTB) H37Rv strain. The compound has been found to exhibit a range of Minimum inhibitory concentrations (MICs), indicating its potential as an antimycobacterial agent .
Synthesis Analysis
The synthesis of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives, including the compound , involves a series of chemical reactions characterized using spectroscopic techniques. The process includes the formation of the benzo[d]isoxazole ring and the subsequent introduction of the sulfonyl piperazine moiety. The synthesis has been optimized to yield compounds with varying substituents, which have been evaluated for their biological activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction (XRD) and computational methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT). These analyses provide insights into the conformational stability and the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of the molecule's reactivity .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives, which are structurally related to the compound of interest, has been studied under various conditions. For instance, sulfamethoxazole, a known sulfonamide, undergoes photochemical decomposition in acidic aqueous solutions to yield multiple photoproducts. This suggests that the compound may also exhibit photolability, which could be relevant for its stability and storage conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are closely related to its molecular structure and the presence of functional groups. The vibrational spectra and the molecular geometry obtained from theoretical calculations can be compared with experimental data to confirm the structure of the compound. The presence of the sulfonyl group and the piperazine ring influences the compound's solubility, stability, and reactivity, which are critical for its potential use as a drug molecule .
Antimycobacterial Activity and Toxicity Studies
The antimycobacterial activity of the compound has been assessed through in vitro studies, which have shown varying degrees of efficacy against MTB. The compound 6b, which is closely related to the compound of interest, exhibited very good activity with an MIC of 3.125 µg/mL. Additionally, toxicity studies against mouse macrophage cell lines have been conducted to analyze the selectivity profile of the newly synthesized compounds. The selectivity index of the most active compound was found to be greater than 130, indicating its suitability for further drug development .
Anticonvulsant Activities
Related compounds, such as 3-substituted 1,2-benzisoxazole derivatives, have been synthesized and evaluated for their anticonvulsant activities. These studies provide a precedent for the potential neurological applications of the compound . The structure-activity relationship observed in these studies can guide the optimization of the compound for enhanced therapeutic efficacy .
Wissenschaftliche Forschungsanwendungen
Synthetic Utility in Cocrystallization : Research into the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid highlights the utility of similar structures in forming hydrogen-bonding supramolecular architectures. These findings contribute to the understanding of crystal engineering and host-guest chemistry, which are crucial for designing new materials and drugs (Wang et al., 2011).
Photochemical Properties : The photochemical decomposition of sulfamethoxazole, a compound with a similar isoxazole ring, has been studied to understand its photolability and the formation of photoproducts. These insights are relevant for assessing the environmental fate of such compounds and designing molecules with desirable photochemical properties (Zhou & Moore, 1994).
Transformation Under Denitrifying Conditions : The microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification has been investigated. Understanding these transformation pathways is essential for environmental sciences, particularly in water treatment and pollution control (Nödler et al., 2012).
Role in Sulfonamide Synthesis : Studies on the synthesis of o-sulfamidotriazobenzenes and related compounds demonstrate the applicability of structures like 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole in generating a variety of sulfonamide-based molecules. These compounds have significant potential in medicinal chemistry and drug development (Katritzky et al., 2007).
Antimicrobial and Antitubercular Agents : The synthesis and pharmacological evaluation of novel sulfonyl derivatives, including structures similar to this compound, have shown potent antimicrobial and antitubercular activities. This research underscores the importance of such compounds in developing new therapeutic agents (Kumar, Prasad, & Chandrashekar, 2013).
Zukünftige Richtungen
Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . Therefore, “3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole” and similar compounds may have potential for future research and development in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
3-[(4-methylpiperazin-1-yl)sulfonylmethyl]-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15-6-8-16(9-7-15)20(17,18)10-12-11-4-2-3-5-13(11)19-14-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVKBBWEQVZYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


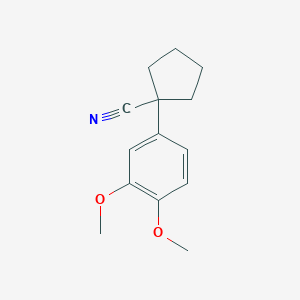
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
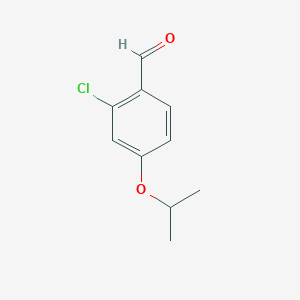
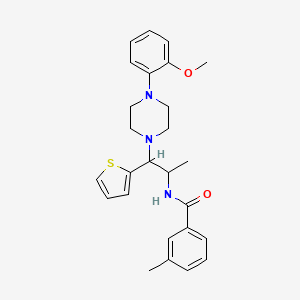
![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)
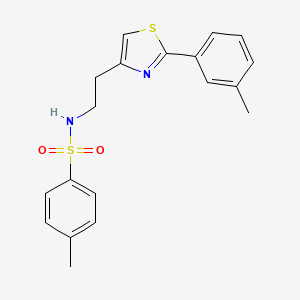
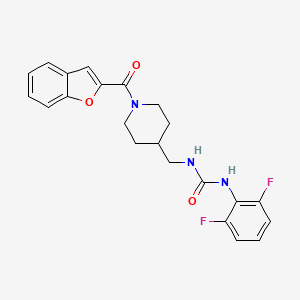

![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)
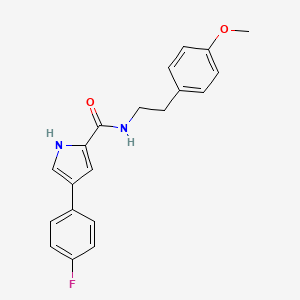

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)